6,8-dimethyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological and pharmacological properties. This particular compound is characterized by the presence of two methyl groups at positions 6 and 8, a sulfonyl chloride group at position 3, and a chromene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the chromene derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, green solvents, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The chromene backbone can be subjected to oxidation and reduction reactions to modify its electronic properties and biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The chromene backbone can interact with various biological pathways, modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-2H-chromene-3-carboxylic acid: Similar chromene backbone but with a carboxylic acid group instead of a sulfonyl chloride group.
6,8-Dimethyl-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
6,8-Dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds .
Properties
CAS No. |
1235439-24-3 |
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Molecular Formula |
C11H11ClO3S |
Molecular Weight |
258.72 g/mol |
IUPAC Name |
6,8-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-7-3-8(2)11-9(4-7)5-10(6-15-11)16(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
GDDJFWHLMKNCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(CO2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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